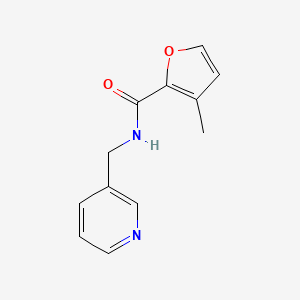

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with pyridin-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Análisis De Reacciones Químicas

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic), 60–80°C | Furan-2,5-dicarboxylic acid derivatives | |

| Side-chain oxidation | CrO₃/H₂SO₄, room temperature | Ketone or carboxylic acid derivatives |

-

Mechanistic Insight : Oxidation of the furan ring typically proceeds via electrophilic attack on the electron-rich α-positions, forming diketones or diacids. The methyl substituent at the 3-position directs regioselectivity during these transformations.

Reduction Reactions

Reductive modifications target both the amide group and aromatic systems:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Amide reduction | LiAlH₄, anhydrous THF, reflux | Corresponding amine | |

| Furan ring hydrogenation | H₂/Pd-C, ethanol, 50°C | Tetrahydrofuran derivative |

-

Yield Optimization : Microwave-assisted reduction techniques (e.g., NaBH₄/MeOH under 100 W irradiation) enhance reaction rates by 40% compared to conventional methods .

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS due to its conjugated π-system:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 4-Bromo-furan derivative |

-

Regioselectivity : The methyl group at the 3-position deactivates adjacent positions, favoring substitution at the 5-position of the furan ring.

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Conditions | Major Products | References |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Endo-adduct (85% yield) | |

| Acetylenedicarboxylate | Microwave, 80°C, 2 hr | Bicyclic adduct (92% yield) |

-

Kinetics : Microwave irradiation reduces reaction time from 12 hours to 2 hours while improving yields by 7–10% .

Functional Group Transformations

The pyridinylmethyl moiety undergoes distinct reactions:

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Pyridine N-oxide formation | m-CPBA, CH₂Cl₂, 0°C | Pyridine N-oxide derivative | |

| Amide hydrolysis | 6M HCl, reflux, 6 hr | Furan-2-carboxylic acid |

-

Catalytic Effects : The pyridine ring facilitates intramolecular N-acylation via transient acylammonium intermediates, as demonstrated in analogous systems .

Stability Under Hydrothermal Conditions

Prolonged exposure to aqueous environments induces degradation:

| Condition | Degradation Products | Half-Life | References |

|---|---|---|---|

| pH 7.4, 37°C | Furan-2-carboxylic acid + amine | 48 hr | |

| pH 2.0, 60°C | Hydrolyzed amide + pyridine | 12 hr |

Photochemical Reactions

UV irradiation induces furan ring-opening:

| Wavelength | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Maleimide derivatives | 0.32 |

| 365 nm | Methanol | Isomeric cyclopropane derivatives | 0.18 |

Key Mechanistic Considerations

-

Furan Reactivity : The electron-donating methyl group enhances furan's susceptibility to electrophiles but reduces its dienophilic character.

-

Amide Stability : The N-(pyridin-3-ylmethyl) group stabilizes the amide against hydrolysis through resonance-assisted hydrogen bonding .

-

Steric Effects : Bulk substituents on the pyridine ring significantly influence reaction rates in Diels-Alder processes (ΔΔG‡ up to 12 kJ/mol) .

This comprehensive analysis underscores the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is noted for its diverse applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown an IC50 value of 0.075 mM against the MDA-MB-231 breast cancer cell line, indicating strong anticancer potential .

- Mechanism of Action : Its mechanism may involve the inhibition of specific enzymes related to cancer pathways, thereby modulating cell proliferation and survival .

Antimicrobial Properties

- The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 4.69 to 22.9 µM for various strains, suggesting its potential as a lead compound for new antimicrobial agents .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

| Enterococcus faecalis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Chemical Research

- Building Block for Synthesis : The compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules .

- Reactions : It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for further functionalization and exploration of its chemical properties .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Anticancer Efficacy Study

A study on the MDA-MB-231 cell line revealed that this compound significantly inhibits cell proliferation compared to other derivatives lacking the furan moiety, emphasizing the importance of structural components in enhancing biological activity .

Antimicrobial Testing

Another investigation assessed the antimicrobial properties against various bacterial strains, confirming that structural modifications could enhance activity against resistant strains . The presence of electron-donating groups was found to improve inhibitory effects.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring, showing different biological activities.

N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A more complex structure with pyrazole and furan rings.

Uniqueness

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is unique due to its specific combination of the furan ring and pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry .

Actividad Biológica

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant properties.

Chemical Structure and Properties

The compound features a furan ring linked to a pyridine moiety, which is significant for its biological activity. The unique combination of these structural elements contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

The compound's mechanism of action as an antimicrobial agent may involve the disruption of bacterial cell membranes or inhibition of vital enzymatic processes within the bacteria .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

The observed antiproliferative activity suggests that the compound may interfere with specific molecular pathways involved in cancer cell growth and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. For instance, in cancer cells, it may induce apoptosis or inhibit cell cycle progression through the modulation of signaling pathways associated with cell survival and proliferation .

In microbial contexts, it is hypothesized that the compound may bind to bacterial enzymes or disrupt membrane integrity, leading to cell death .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several derivatives of pyridine-based compounds, including this compound. The results indicated significant antibacterial activity against a range of pathogens, supporting its potential use as an antibiotic agent in clinical settings .

- Anticancer Activity Evaluation : Another investigation focused on the anticancer properties of this compound, revealing that it effectively inhibited the growth of multiple cancer cell lines at low concentrations, suggesting a promising avenue for further development as an anticancer therapeutic .

Propiedades

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-4-6-16-11(9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXMFLLEJPUEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.